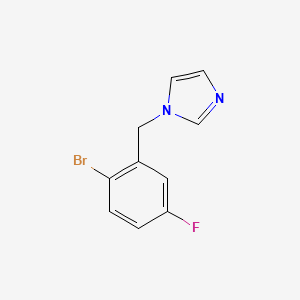
methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. It is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a carboxylate ester group at the 2nd position of the pyrrole ring. This compound is typically a colorless or pale yellow solid and is soluble in solvents such as ethanol, acetone, and dimethyl sulfoxide .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 1-ethyl-1H-pyrrole-2-carboxylate. This reaction typically occurs under basic conditions using bromine as the brominating agent . The reaction can be summarized as follows:
Bromination: Methyl 1-ethyl-1H-pyrrole-2-carboxylate is treated with bromine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetone.
Isolation: The resulting product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of pyrrole derivatives with oxidized functional groups.
Reduction: Formation of alcohol derivatives from the ester group.
科学的研究の応用
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the ethyl group at the 1st position.
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but has a methyl group instead of an ethyl group at the 1st position.
Uniqueness
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the ethyl group and the bromine atom, which confer distinct chemical and biological properties. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
IUPAC Name |
methyl 4-bromo-1-ethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-10-5-6(9)4-7(10)8(11)12-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXOCIEUQYFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7890381.png)













